molecular formula C9H5FN2O2 B1329916 8-Fluoro-5-nitroquinoline CAS No. 94832-39-0

8-Fluoro-5-nitroquinoline

Cat. No.: B1329916
CAS No.: 94832-39-0
M. Wt: 192.15 g/mol
InChI Key: WOSYAMNMWPZLGF-UHFFFAOYSA-N
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Description

8-Fluoro-5-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of both a fluorine atom and a nitro group on its quinoline ring

Preparation Methods

The synthesis of 8-Fluoro-5-nitroquinoline typically involves the introduction of fluorine and nitro groups onto the quinoline ring. One common method is the direct fluorination of 5-nitroquinoline using fluorinating agents under controlled conditions. Another approach involves the nitration of 8-fluoroquinoline. Industrial production methods often employ catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

8-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Fluoro-5-nitroquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and as a probe for biological assays.

    Medicine: Due to its structural similarity to other bioactive quinolines, it is investigated for potential antimicrobial and anticancer properties.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

8-Fluoro-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. Similar compounds include:

    5-Nitroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    8-Fluoroquinoline:

    5,8-Difluoroquinoline: Contains an additional fluorine atom, leading to different electronic properties and reactivity.

Properties

IUPAC Name

8-fluoro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYAMNMWPZLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241638
Record name Quinoline, 8-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94832-39-0
Record name Quinoline, 8-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15 ml of nitric acid were added with stirring at -5° C. to 30 ml of concentrated sulfuric acid and then 16 g of 8-fluoroquinoline were added thereto with stirring over 30 minutes at -5° to 0° C. The mixture was stirred at 0° C. for three hours and was then allowed to return to room temperature. The mixture was stirred at room temperature for two hours and was then poured into a mixture of water and ice. The mixture was vacuum filtered and the product was suspended in water. The mixture was made alkaline by addition of 10% sodium carbonate solution and was extracted with methylene chloride. The organic phase was dried and evaporated to dryness under reduced pressure to obtain 12 g of 5-nitro-8-fluoro-quinoline melting at 132°-133° C.
Quantity
15 mL
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16 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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